Cas no 372156-64-4 (N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide)

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a fluorinated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 1,2-dihydroquinoline core substituted with a 3-fluorophenyl carboxamide group and a prop-2-en-1-yl moiety at the N1 position. The presence of the 4-hydroxy-2-oxo functionality enhances its reactivity, making it a versatile intermediate for further chemical modifications. Its structural attributes suggest utility in the development of bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The fluorine substituent may improve metabolic stability and binding affinity, while the unsaturated side chain offers opportunities for additional derivatization. This compound is suited for exploratory synthesis in drug discovery programs.
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide structure
372156-64-4 structure
Product Name:N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
CAS No:372156-64-4
MF:C19H15FN2O3
MW:338.332408189774
CID:5436698
Update Time:2025-05-24

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
    • N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
    • Inchi: 1S/C19H15FN2O3/c1-2-10-22-15-9-4-3-8-14(15)17(23)16(19(22)25)18(24)21-13-7-5-6-12(20)11-13/h2-9,11,23H,1,10H2,(H,21,24)
    • InChI Key: MPRZPFNFFAKBGT-UHFFFAOYSA-N
    • SMILES: N1(CC=C)C2=C(C=CC=C2)C(O)=C(C(NC2=CC=CC(F)=C2)=O)C1=O

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide Pricemore >>

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Additional information on N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide: A Comprehensive Overview

The compound N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide (CAS No. 372156644) has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactive properties. This compound belongs to the class of quinoline derivatives, which are known for their diverse applications in drug discovery and development. The presence of a fluorophenyl group, a hydroxyl group, and a propenyl substituent introduces a high degree of functional diversity, making it an intriguing subject for both academic and industrial research.

Recent studies have highlighted the importance of quinoline derivatives in the development of novel therapeutic agents. The quinoline core is a well-known scaffold in medicinal chemistry, often associated with anti-inflammatory, antitumor, and antimicrobial activities. The substitution pattern in this compound further enhances its potential as a lead molecule for drug design. For instance, the fluorophenyl group is known to improve pharmacokinetic properties such as solubility and bioavailability, while the hydroxyl group can participate in hydrogen bonding interactions, crucial for target binding.

The synthesis of N-(3-fluorophenyl)-4-hydroxy... involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have employed various strategies, including Suzuki coupling and Stille coupling reactions, to construct the quinoline framework efficiently. The introduction of the propenyl group via enolate chemistry has been particularly effective in achieving high yields and maintaining stereochemical integrity. These advancements underscore the importance of green chemistry principles in modern synthetic methodologies.

From a pharmacological perspective, this compound has shown promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, studies using cancer cell lines have revealed selective cytotoxicity against tumor cells, indicating its potential role in anticancer therapy. The hydroxyl group plays a pivotal role in these activities by facilitating interactions with cellular targets.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding modes with various protein targets, while quantum chemical calculations have shed light on its electronic structure and reactivity. These computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of bioactive molecules.

In conclusion, N-(3-fluorophenyl)-4-hydroxy... represents a compelling example of how structural diversity can be harnessed to create novel bioactive compounds. Its unique combination of functional groups and promising pharmacological profile make it a valuable asset in contemporary drug discovery efforts. As research continues to unfold, this compound is expected to contribute significantly to the advancement of therapeutic interventions across multiple disease areas.

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